6-Deoxy-6-fluoro-alpha-D-glucopyranose

Glucose transport imaging PET tracer pharmacology GLUT1/GLUT4 transporter assay

6-Deoxy-6-fluoro-alpha-D-glucopyranose (CAS 62182-12-1; synonym 6-fluoro-6-deoxy-D-glucose, 6FDG) is a synthetic fluorinated monosaccharide in which the C6 hydroxyl of D-glucose is replaced by a fluorine atom. This site-selective modification preserves recognition by facilitative glucose transporters GLUT1 and GLUT4 while eliminating the hydroxyl required for hexokinase-mediated phosphorylation, a property that fundamentally distinguishes it from the clinically dominant PET tracer 2-deoxy-2-fluoro-D-glucose (2FDG).

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 62182-12-1
Cat. No. B12704638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-6-fluoro-alpha-D-glucopyranose
CAS62182-12-1
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)F
InChIInChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
InChIKeySHFYXYMHVMDNPY-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-6-fluoro-alpha-D-glucopyranose (CAS 62182-12-1): A C6-Fluorinated Glucose Analog for Transport-Specific PET Imaging and Metabolic Research


6-Deoxy-6-fluoro-alpha-D-glucopyranose (CAS 62182-12-1; synonym 6-fluoro-6-deoxy-D-glucose, 6FDG) is a synthetic fluorinated monosaccharide in which the C6 hydroxyl of D-glucose is replaced by a fluorine atom . This site-selective modification preserves recognition by facilitative glucose transporters GLUT1 and GLUT4 while eliminating the hydroxyl required for hexokinase-mediated phosphorylation, a property that fundamentally distinguishes it from the clinically dominant PET tracer 2-deoxy-2-fluoro-D-glucose (2FDG) [1]. The compound is employed as a non-metabolizable glucose transport tracer for PET imaging, a selective metabolic inhibitor in oncology, and a mechanistic probe in carbohydrate enzymology [2].

Why 6-Deoxy-6-fluoro-alpha-D-glucopyranose Cannot Be Replaced by Other Fluorinated Glucose Positional Isomers in Research and Imaging


The position of fluorine substitution on the glucose scaffold dictates the compound's metabolic fate, transporter specificity, and in vivo distribution. Fluorination at C2 (2FDG) yields a hexokinase substrate that is phosphorylated and trapped intracellularly, rendering it unsuitable for isolating the glucose transport step and causing high urinary bladder radioactivity that complicates pelvic imaging [1]. Fluorination at C3 or C4 produces analogs with distinct transporter affinities and metabolic liabilities that preclude their use as general glucose transport tracers [2]. Only C6 fluorination eliminates phosphorylation capacity while preserving active transport via GLUT1, GLUT4, and sodium-dependent glucose cotransporters (SGLTs) in kidney and intestine, making 6-deoxy-6-fluoro-alpha-D-glucopyranose uniquely capable of reporting on glucose transport independent of downstream metabolism [1]. Substitution with any other positional isomer would destroy the transport-specific, non-trapping phenotype that defines this compound's scientific and translational value.

Quantitative Comparator Evidence for 6-Deoxy-6-fluoro-alpha-D-glucopyranose: Head-to-Head Differentiation Against Closest Analogs


Transport-Specific Tracing Without Hexokinase-Mediated Phosphorylation: 6FDG vs. 2FDG

6FDG cannot be phosphorylated by hexokinase because the C6 hydroxyl is replaced by fluorine, unlike 2FDG which is phosphorylated and trapped intracellularly [1]. In 3T3-L1 adipocytes, insulin stimulated 6FDG uptake 1.6-fold, comparable to the response of 3-O-methyl-D-glucose (3OMG), a non-fluorinated transport-only tracer. In Clone 9 cells, azide stimulated 6FDG uptake 3.7-fold. Cytochalasin B abrogated these stimulations, confirming GLUT-dependent transport [1]. In vivo PET imaging in rats showed no 18F excretion into the urinary bladder with [18F]6FDG unless phlorizin was co-injected, whereas [18F]2FDG produced relatively large amounts of bladder radioactivity [1].

Glucose transport imaging PET tracer pharmacology GLUT1/GLUT4 transporter assay

Superior Evaluation of Hyperglycemia-Induced Glucose Transport Changes: [18F]6FDG vs. [18F]2FDG by Kinetic PET Modeling

A physiologically based pharmacokinetic model applied to dynamic PET data from rat skeletal muscle under glucose clamp conditions demonstrated that [18F]6FDG is superior to [18F]2FDG for detecting glucose-induced increases in glucose transport during hyperglycemia [1]. The [18F]6FDG-based model successfully isolated the transport step, whereas [18F]2FDG kinetics were confounded by the combined effects of transport, phosphorylation, and intracellular trapping, obscuring the hyperglycemia-induced transport response [1].

Hyperglycemia imaging Kinetic PET modeling Skeletal muscle glucose metabolism

Approximately 30% Lower Effective Radiation Dose: 6-[18F]FDG vs. 2-[18F]FDG Dosimetry

Human radiation dosimetry predicted from preclinical rat biodistribution studies indicates that the effective dose from 6-[18F]FDG is 0.013 mSv/MBq (0.046 rem/mCi), which is approximately 30% lower than that of 2-[18F]FDG [1]. Unlike 2-[18F]FDG, for which the urinary bladder wall receives the highest absorbed dose due to renal excretion, 6-[18F]FDG exhibits minimal urinary excretion. Instead, the highest absorbed doses are to osteogenic cells (0.027 mGy/MBq) and liver (0.018 mGy/MBq) [1].

Radiation dosimetry PET radiopharmaceutical safety Clinical translation

Selective In Vivo Inhibition of R-1 Lymphoma Solid Tumor: 6FDG vs. All Other Deoxyfluoro-D-Glucopyranose Positional Isomers

In a comparative in vivo antitumor screen, 6-deoxy-6-fluoro-D-glucose inhibited the growth of the R-1 lymphoma solid tumor by up to 90%, whereas none of the other deoxyfluoro-D-glucopyranose positional isomers tested (2-deoxy-2-fluoro-, 3-deoxy-3-fluoro-, and 4-deoxy-4-fluoro-D-glucose) nor any deoxyhalogeno-D-hexopyranoses showed this effect [1]. In vitro, several C2-substituted compounds inhibited L5178Y lymphoma cells, but only 6FDG and 2-deoxy-2-fluoro-D-glucose produced toxic effects in vivo at the doses tested [1].

Tumor metabolism inhibition Fluorinated sugar antitumor agents R-1 lymphoma model

Negligible In Vivo Metabolism at PET Imaging Time Scales: [18F]6FDG vs. [18F]2FDG

Metabolite analysis following intravenous administration of [18F]6FDG in rats demonstrated that at 1 hour post-injection—the time scale typical of PET imaging—the vast majority of radioactivity in liver, brain, heart, skeletal muscle, and blood was identified as unchanged 6FDG [1]. Only minor amounts of putative metabolites (6-fluoro-6-deoxy-D-sorbitol and possibly 6-fluoro-6-deoxy-D-gluconic acid) were detectable at 6 and 24 hours [1]. In contrast, [18F]2FDG is rapidly phosphorylated by hexokinase to [18F]2FDG-6-phosphate, which accumulates in heart and brain over time and is further metabolized through the pentose phosphate pathway, complicating quantitative kinetic analysis [2].

PET tracer metabolism Biodistribution analysis Metabolic stability

Evidence-Backed Application Scenarios for 6-Deoxy-6-fluoro-alpha-D-glucopyranose in Research and Industrial Settings


Non-Invasive In Vivo Quantification of Glucose Transport Using PET Imaging

6FDG, radiolabeled with fluorine-18, enables PET-based measurement of glucose transport rates in skeletal muscle, brain, heart, and liver without confounding effects from intracellular phosphorylation or downstream metabolism. Unlike [18F]2FDG, which is trapped after phosphorylation, [18F]6FDG remains unchanged at imaging-relevant time scales [1] and produces no urinary bladder activity, improving image quality in the pelvic region [2]. This makes it the preferred tracer for studies of insulin resistance, type 2 diabetes, and obesity where transport-specific readouts are essential.

Kinetic Modeling of Glucose Transport Under Hyperglycemic and Insulin-Resistant Conditions

The non-phosphorylated nature of 6FDG allows construction of physiologically based pharmacokinetic models that isolate the glucose transport step. A validated model using [18F]6FDG outperformed [18F]2FDG-based models in detecting hyperglycemia-induced increases in skeletal muscle glucose transport [3]. This application is directly relevant to pharmaceutical research programs evaluating insulin-sensitizing agents, where accurate transport measurement is a critical pharmacodynamic endpoint.

Structure-Activity Relationship Studies of Tumor Metabolic Inhibition by Fluorinated Sugars

6-Deoxy-6-fluoro-D-glucose is the only deoxyfluoro-D-glucopyranose positional isomer that inhibits R-1 lymphoma solid tumor growth in vivo, achieving up to 90% inhibition while all other isomers (2-, 3-, and 4-fluoro) showed no effect [4]. This position-specific antitumor activity makes the compound an essential reference standard for medicinal chemistry programs exploring fluorinated carbohydrate-based oncology agents and for academic groups investigating the structural determinants of tumor-selective glucose analog toxicity.

Reduced-Radiation-Dose PET Imaging Protocols for Longitudinal and Pediatric Studies

With a predicted effective dose approximately 30% lower than [18F]2FDG (0.013 mSv/MBq for [18F]6FDG) [5], 6FDG is particularly suited for research protocols requiring repeated PET scans, such as longitudinal metabolic studies in animal models of disease progression or therapeutic intervention. Its favorable dosimetry profile also positions it as a candidate for eventual pediatric metabolic imaging, where minimizing cumulative radiation exposure is paramount.

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